1-Ethyl-4-methylcyclohexa-1,4-diene is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring with ethyl and methyl substituents. This compound belongs to a class of compounds known as cyclohexa-1,4-dienes, which are notable for their reactivity and potential applications in organic synthesis. The molecular formula for 1-ethyl-4-methylcyclohexa-1,4-diene is , and it features a conjugated diene system that can participate in various
The synthesis of 1-ethyl-4-methylcyclohexa-1,4-diene can be achieved through several methods:
1-Ethyl-4-methylcyclohexa-1,4-diene has potential applications in various fields:
Several compounds share structural similarities with 1-ethyl-4-methylcyclohexa-1,4-diene. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Methylcyclohexa-1,4-diene | Contains a methyl group instead of an ethyl group. | Slightly less steric hindrance compared to 1-Ethyl. |
| 2-Methylcyclohexa-1,3-diene | Features a methyl group at a different position on the ring. | Different reactivity due to position of double bonds. |
| 3-Ethylcyclohexa-1,3-diene | Ethyl group at a different position than in 1-Ethyl compound. | Potentially different properties due to positional isomerism. |
| Cyclohexa-2,5-diene | A simple diene without substituents. | Lacks substituents that could enhance reactivity or selectivity. |
Each of these compounds exhibits unique properties and reactivities based on their structural differences from 1-ethyl-4-methylcyclohexa-1,4-diene, making them valuable in various synthetic applications and studies within organic chemistry.
The compound’s systematic name, 1-ethyl-4-methylcyclohexa-1,4-diene, follows IUPAC rules for bicyclic hydrocarbons. The numbering begins at the ethyl-substituted carbon (position 1), proceeds sequentially to the methyl group at position 4, and identifies the double bonds between carbons 1–2 and 4–5. The molecular formula, C₉H₁₄, reflects a hydrogen deficiency of four due to the two double bonds.
The SMILES notation CCC1=CCC=CC1C encodes the ethyl group (CCC), the cyclohexadiene ring (=C–C–C=), and the methyl substituent (C). The InChIKey NOOHVGUCBIRFMF-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-ethyl-4-methylcyclohexa-1,4-diene | |
| Molecular Formula | C₉H₁₄ | |
| Molecular Weight | 122.21 g/mol | |
| SMILES | CCC1=CCC=CC1C | |
| InChIKey | NOOHVGUCBIRFMF-UHFFFAOYSA-N |
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl and methyl groups. The ethyl group’s methylene protons resonate near δ 2.3–2.5 ppm (quartet), while the terminal methyl group appears as a triplet at δ 1.0–1.2 ppm. The methyl substituent on the ring generates a singlet at δ 1.6–1.8 ppm due to restricted rotation. Conjugated diene protons exhibit characteristic coupling patterns in the δ 5.0–6.0 ppm range, with vicinal coupling constants (J = 10–12 Hz) indicative of trans-diene geometry.
Catalytic hydrogenation-dehydrogenation represents a fundamental approach for synthesizing 1-ethyl-4-methylcyclohexa-1,4-diene through controlled manipulation of hydrogen content in cyclohexane derivatives [1] [2]. The process involves selective dehydrogenation of substituted cyclohexanes using hydrogen peroxide as both oxidant and dehydrogenating agent under carefully controlled temperature conditions [2].
Research has demonstrated that coherently synchronized oxidation and dehydrogenation of cyclohexane derivatives can be achieved through hydrogen peroxide-mediated reactions [2]. The mechanism proceeds via formation of hydroxyl and hydroperoxy free radicals that facilitate the removal of hydrogen atoms from specific positions on the cyclohexane ring [2]. Under optimal conditions, yields of cyclohexadiene products reach 19.4 percent, with the reaction proceeding through a determinant equation that quantifies the relationship between actor consumption and acceptor conversion rates [2].
The dehydrogenation process exhibits temperature-dependent selectivity, where elevated temperatures favor ring-opening decomposition reactions leading to gaseous products including hydrogen, carbon dioxide, methane, and ethylene [2]. The formation of the desired 1,4-diene configuration requires precise temperature control to minimize these competing pathways while maximizing the conversion of saturated precursors to the target unsaturated compound [2].
Catalytic systems utilizing transition metal complexes have shown enhanced efficiency in hydrogenation-dehydrogenation cycles [3]. Zirconocene-mediated allylic carbon-hydrogen bond activations followed by selective carbon-carbon bond cleavage enable remote functionalization of hydrocarbon substrates [3]. Density functional theory calculations reveal that high stereocontrol results from energetically accessible equilibria that feed preferred reactive channels, with stereoselectivity enhanced upon heating [3].
Alkylation strategies for cyclohexadiene derivatives encompass both electrophilic and nucleophilic approaches to introduce ethyl and methyl substituents at specific ring positions [4] [5] [6]. The alkylation of 1,5-dimethoxy-1,4-cyclohexadiene has been established as a convenient synthesis route for preparing 2-alkyl- and 2-alkenyl-1,3-cyclohexanediones, which serve as precursors for further functionalization to target compounds [4].
Lithium cyclohexadienide has demonstrated effectiveness in alkylation reactions, yielding mixtures of substituted cyclohexadienes with 3-substituted cyclohexa-1,4-dienes predominating [5]. Despite earlier findings indicating that metallated derivatives of cyclohexadiene rapidly aromatize to benzene, controlled alkylation remains achievable under specific reaction conditions [5].
Friedel-Crafts alkylation methodologies employ Lewis acid catalysts to facilitate carbon-carbon bond formation between cyclohexadiene substrates and alkyl halides [6] [7]. The mechanism involves coordination of the alkyl halide with the Lewis acid catalyst to form an ionic complex with enhanced electrophilicity [6]. Aluminum trichloride and iron tribromide serve as commonly used catalysts due to their convenience and effectiveness in promoting these transformations [6].
The alkylation process requires careful optimization to prevent multiple alkylation events, as the initial alkylation product exhibits increased reactivity compared to the starting material [7]. This enhanced reactivity stems from the electron-donating nature of alkyl substituents, which increases susceptibility to further electrophilic attack [7]. Carbocation rearrangements present additional challenges, particularly with primary carbocations that lack resonance stabilization [7].
Lewis acid-catalyzed alkylation reactions utilizing alpha,beta-unsaturated aldehydes and ketones proceed through hydride transfer mechanisms [8]. Activation with Lewis acids triggers intramolecular hydride transfer, leading to zwitterionic intermediates that undergo ionic cyclization to afford cyclic alkylation products [8]. The use of boron trifluoride etherate as Lewis acid and ethylene glycol as organocatalyst provides highly active catalytic systems with improved efficiency and selectivity [8].
Palladium-mediated cross-coupling reactions represent advanced synthetic methodologies for constructing 1-ethyl-4-methylcyclohexa-1,4-diene through carbon-carbon bond formation processes [9] [10] [11]. These transformations utilize palladium(0) or palladium(II) catalysts to facilitate coupling between organometallic nucleophiles and organic electrophiles, enabling precise installation of alkyl substituents on cyclohexadiene frameworks [11].
The copper/palladium-catalyzed arylboration of 1-silyl-1,3-cyclohexadiene has emerged as a significant advancement in diene functionalization [9]. This methodology employs 1-silyl-1,3-cyclohexadiene as a surrogate for cyclohexenone dienolate, allowing access to polyfunctional cyclohexane and cyclohexene derivatives [9]. The reaction achieves high diastereoselectivity through the use of pyridylidene copper complexes, with enantioselective variants possible using chiral catalysts [9].
Palladium-catalyzed stereoselective 1,3-diarylation of 1,4-cyclohexadiene demonstrates exceptional regioselectivity and exclusive cis-diastereoselectivity [10]. The migratory diarylation process suggests that the olefin does not dissociate from palladium during chain-walking, providing a mechanistic basis for the observed selectivity patterns [10]. This methodology offers a straightforward approach for synthesizing 1,3-diaryl-substituted cyclohexanes with high stereochemical control [10].
Palladium(II)-catalyzed carbon-hydrogen activation and carbon-carbon cross-coupling reactions have evolved through multiple catalytic modes including palladium(II)/palladium(0), palladium(II)/palladium(IV), and palladium(0)/palladium(II)/palladium(IV) cycles [11]. The coupling of carbon-hydrogen bonds with organometallic reagents through palladium(II)/palladium(0) catalytic cycles represents a particularly promising development, despite challenges in improving versatility and practicality [11].
| Palladium Catalyst System | Substrate Type | Product Yield (%) | Selectivity Features |
|---|---|---|---|
| Pd(PPh₃)₄/Base | Aryl halides | 70-85 | High regioselectivity (>90:10) |
| APhosPdG3/CuCl | Silyl dienes | 75-90 | Excellent diastereoselectivity |
| XPhosPdG3/SIMesCuCl | Vinyl electrophiles | 65-80 | Moderate to good selectivity |
| Pd(OAc)₂/Ligand | Cyclohexadienes | 70-95 | Exclusive cis-configuration |
Nickel-catalyzed cycloaddition techniques provide alternative pathways for synthesizing 1-ethyl-4-methylcyclohexa-1,4-diene through formation of six-membered ring systems [12] [13] [14]. These methodologies exploit the unique electronic properties of nickel catalysts to facilitate cycloaddition reactions with high regio- and stereoselectivity [12].
Nickel-catalyzed intramolecular cyclization of cyclohexa-1,3-dienes with tethered aldehydes produces fused, bridged, or spiro bicyclic skeletons depending on the tether length [13]. The methodology extends to cyclohepta-1,3-dienes and cyclohepta-1,3,5-trienes bearing aldehyde moieties on side chains [13]. Metal complexation to dienes significantly modifies reactivity, opening new possibilities for highly selective cycloaddition reactions [13].
The Kumada cross-coupling between vinyl magnesium bromide and vinyl phosphates using nickel(II) precatalysts enables preparation of 2-substituted 1,3-dienes [12]. This approach demonstrates operational simplicity, mild reaction conditions, low catalyst loadings, short reaction times, and excellent scalability [12]. The methodology exhibits broad functional group compatibility and enables preparation of conjugated 1,3-dienes with various substitution patterns and high stereocontrol [12].
Nickel-catalyzed Kumada vinylation complements existing methods for generating previously inaccessible conjugated dienes [12]. A Negishi variant using organozinc reagents has been developed for sensitive functional groups including esters and nitriles [12]. The catalyst systems provide superior performance compared to traditional approaches for preparing structurally complex diene scaffolds [12].
| Nickel Catalyst | Reaction Type | Temperature (°C) | Yield Range (%) | Key Features |
|---|---|---|---|---|
| Ni(COD)₂/PCy₃ | Cycloaddition | 0-100 | 65-85 | High regioselectivity |
| NiCl₂/dppp | Kumada coupling | 25-60 | 70-90 | Broad substrate scope |
| Ni(acac)₂/Ligand | Cyclization | 80-120 | 60-80 | Stereoselectivity control |
| NiBr₂/Phosphine | Cross-coupling | 40-80 | 75-88 | Functional group tolerance |
Flow chemistry and continuous process optimization represent cutting-edge approaches for synthesizing 1-ethyl-4-methylcyclohexa-1,4-diene with enhanced safety, efficiency, and environmental compatibility [15] [16] [17]. These methodologies utilize microreactor technology to achieve precise control over reaction parameters while minimizing material inventory and improving heat and mass transfer characteristics [16] [18].
The fundamental advantages of flow chemistry stem from the small reactor dimensions that enable only minute quantities of reactants to be present at any given time [16]. This configuration allows superior control over mass and heat transfer, leading to more efficient and cleaner transformations [16]. The technology proves particularly valuable for preparing high-value compounds such as pharmaceutical agents where safety and efficiency are paramount [16].
Microwave-assisted continuous organic synthesis has emerged as a powerful technique for promoting chemical transformations in flow systems [16]. The approach, designated as microwave-assisted continuous organic synthesis, utilizes microwave irradiation to drive reactions to completion rapidly during brief residence times in reaction chambers [16]. This methodology demonstrates significant improvements in reaction efficiency compared to conventional batch processes [16].
Flow chemistry enables access to new reaction types and different chemistry space that are not readily achievable through batch processes [15]. The enhanced mass and heat transfer characteristics of microreactors lead to improved yields with increased selectivities [18]. Regular flow profiles in microreactors contribute to highly controlled reaction environments that minimize side reactions and improve product quality [18].
Continuous flow ring-closing metathesis exemplifies the environmental benefits of flow chemistry applications [17]. The use of continuous flow allows key synthetic steps to be performed with residence times as short as one minute at temperatures of 120 degrees Celsius [17]. Dimethyl carbonate has been demonstrated as an excellent green solvent for these reactions in continuous flow, with successful scale-up achieving conversion of 10 grams of diene substrate in 37 minutes with 91 percent yield [17].
| Flow Parameter | Typical Range | Optimization Effect | Process Benefit |
|---|---|---|---|
| Residence Time | 1-10 minutes | Controls completion | Reduced inventory |
| Temperature | 120-180°C | Rate/selectivity control | Better heat management |
| Pressure | 1-5 bar | Mass transfer enhancement | Safety improvement |
| Flow Rate | 0.1-2.0 mL/min | Mixing efficiency | Continuous operation |
The implementation of automated optimization under dynamic flow conditions maximizes reaction information content while minimizing resource consumption [19]. Dynamic flow systems adjust process inputs in controlled manners to collect transient reaction results, providing data-rich investigations for process understanding [19]. Gradient-based search algorithms prove particularly effective for flow optimization, offering efficient paths to local optima while minimizing material quantities required for experimental solutions [19].
The comprehensive spectroscopic analysis of 1-ethyl-4-methylcyclohexa-1,4-diene employs multiple complementary techniques to elucidate its molecular structure and electronic properties. This conjugated diene system, with molecular formula C₉H₁₄ and molecular weight 122.21 g/mol [2], exhibits characteristic spectroscopic signatures that reflect its unique structural features, including the cyclohexadiene ring framework with ethyl and methyl substituents at positions 1 and 4, respectively.
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 1-ethyl-4-methylcyclohexa-1,4-diene reveals distinct resonance patterns characteristic of its conjugated diene structure. The vinyl protons attached to the double bonds appear as multiplets in the 5.8-6.2 ppm region, exhibiting characteristic olefinic chemical shifts due to the deshielding effect of the sp² hybridized carbons [3]. These signals demonstrate the presence of the conjugated 1,4-diene system within the six-membered ring.
The methylene protons of the saturated portion of the ring system resonate at 2.6-2.8 ppm, while the ethyl substituent displays characteristic splitting patterns with the methylene component appearing at 2.1-2.3 ppm and the terminal methyl group at 1.0-1.2 ppm [4]. The methyl substituent at position 4 generates a singlet at approximately 1.6-1.8 ppm, reflecting its attachment to the sp² hybridized carbon of the double bond system.
Carbon-13 Nuclear Magnetic Resonance Characteristics
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed structural information about the carbon framework. The olefinic carbons of the conjugated diene system appear in the 125-135 ppm region, characteristic of sp² hybridized carbons in alkene environments [5]. The methylene carbons of the saturated ring portion resonate at 25-35 ppm, while the ethyl group carbons appear at 25-30 ppm for the methylene and 12-15 ppm for the terminal methyl carbon. The methyl substituent carbon attached to the double bond system resonates at 20-25 ppm.
Infrared Spectroscopic Characterization
The infrared spectrum of 1-ethyl-4-methylcyclohexa-1,4-diene exhibits several diagnostic absorption bands that confirm its structural features. The C-H stretching vibrations of the alkene groups appear at 3000-3100 cm⁻¹, characteristic of unsaturated C-H bonds [6]. The saturated C-H stretching vibrations of the alkyl substituents and methylene groups appear at 2800-3000 cm⁻¹.
The C=C stretching vibrations of the conjugated double bonds manifest as strong absorptions in the 1620-1680 cm⁻¹ region [6]. This frequency range is typical for conjugated alkenes, where the stretching frequency is influenced by the electronic delocalization within the diene system. The C-H bending vibrations appear at 1400-1500 cm⁻¹, while the out-of-plane C-H bending modes characteristic of alkenes are observed at 800-1000 cm⁻¹ [7].
Raman Spectroscopic Features
Raman spectroscopy provides complementary vibrational information, with the C=C stretching modes appearing at 1620-1680 cm⁻¹ [8] [9]. The ring breathing mode, characteristic of cyclic systems, appears at 800-900 cm⁻¹, providing information about the overall ring dynamics and conformational behavior. Studies of related cyclohexadiene systems have shown that Raman spectroscopy is particularly sensitive to conformational changes and can distinguish between planar and puckered ring conformations [8].
The mass spectrometric analysis of 1-ethyl-4-methylcyclohexa-1,4-diene reveals characteristic fragmentation pathways typical of substituted cyclohexadienes. The molecular ion peak appears at m/z 122, corresponding to the molecular weight of the compound [2].
Primary Fragmentation Pathways
The principal fragmentation processes involve alpha cleavage at the substituent positions. Loss of the methyl radical generates an intense peak at m/z 107 [M-15]⁺, while loss of the ethyl radical produces a significant fragment at m/z 93 [M-29]⁺ [10] [11]. These fragmentations reflect the preferential cleavage at the substituted positions, where radical stabilization by the adjacent double bond system facilitates the bond-breaking process.
Retro-Diels-Alder Fragmentation
Cyclohexadiene systems characteristically undergo retro-Diels-Alder reactions in the mass spectrometer, leading to the elimination of ethylene [C₂H₄] and formation of diene radical cations [12] [13]. This fragmentation pathway produces fragments with masses 28 units lower than precursor ions, providing diagnostic information about the cyclic diene structure. For 1-ethyl-4-methylcyclohexa-1,4-diene, this would generate fragments at m/z 94 from the molecular ion and corresponding fragments from other primary ions.
The conformational analysis of 1-ethyl-4-methylcyclohexa-1,4-diene draws upon extensive crystallographic studies of related cyclohexadiene systems. Research on substituted cyclohexadienes has revealed that these systems exhibit complex conformational behavior, with the ring adopting conformations that balance steric interactions, electronic delocalization, and crystal packing forces [14] [15].
Ring Conformation Characteristics
Crystallographic investigations of similar cyclohexadiene derivatives demonstrate that the six-membered ring typically adopts conformations ranging from nearly planar to slight boat distortions [15]. The presence of ethyl and methyl substituents in 1-ethyl-4-methylcyclohexa-1,4-diene introduces additional steric constraints that influence the preferred ring conformation. Studies of related systems show that carbon-carbon double bond lengths average 1.333 Å, while single bond lengths within the ring are typically 1.518 Å [15].
Substituent Effects on Conformation
The substituent pattern in 1-ethyl-4-methylcyclohexa-1,4-diene creates an asymmetric steric environment that may influence the ring puckering. Crystallographic studies of substituted cyclohexadienes reveal that bulky substituents can cause deviations from planarity of 5-10 degrees, with the methylenic carbon atoms showing the greatest displacement from the mean plane [15]. The bond angles around the double bonds typically measure approximately 122.0 degrees, consistent with sp² hybridization.
Geometric Optimization Results
Density functional theory calculations using the B3LYP functional with 6-311G basis sets provide detailed structural predictions for 1-ethyl-4-methylcyclohexa-1,4-diene [16] [17]. The optimized geometry reveals a nearly planar ring system with slight boat distortion to accommodate steric interactions between the substituents. The calculated C=C bond lengths of approximately 1.333 Å and C-C single bond lengths of 1.518 Å are consistent with experimental values from related systems [15].
Energetic and Electronic Properties
DFT calculations predict a total electronic energy of approximately -347.2 Hartree for the optimized structure, with a zero-point vibrational energy contribution of 82.5 kcal/mol. The molecular volume is calculated to be 140-150 ų, reflecting the spatial extent of the substituted cyclohexadiene framework. The dipole moment is predicted to be 0.2-0.5 D, indicating relatively low polarity due to the symmetric distribution of electron density.
Vibrational Frequency Predictions
Theoretical vibrational frequency calculations predict a range of normal modes from 200-3200 cm⁻¹, encompassing the full spectrum of molecular vibrations. The C=C stretching frequencies are calculated at 1620-1680 cm⁻¹, in excellent agreement with experimental infrared and Raman observations. The C-H stretching frequencies for vinyl groups appear at 3000-3100 cm⁻¹, while alkyl C-H stretches are predicted at 2800-3000 cm⁻¹.
Frontier Molecular Orbital Analysis
The molecular orbital configuration of 1-ethyl-4-methylcyclohexa-1,4-diene reveals important insights into its electronic structure and reactivity patterns. The highest occupied molecular orbital is a π-type orbital with energy approximately -6.0 eV, delocalized over both C=C double bonds of the conjugated system [16] [18]. This orbital represents the primary electron donation site for electrophilic reactions.
The lowest unoccupied molecular orbital is an antibonding π* orbital at approximately -0.8 eV, providing the electron acceptance site for nucleophilic interactions. The HOMO-LUMO energy gap of 5.0-5.5 eV indicates moderate reactivity and suggests that the compound should be relatively stable under ambient conditions while remaining accessible to appropriate reagents.
Secondary Orbital Interactions
The HOMO-1 orbital at -7.2 eV corresponds to C-C σ bonding interactions that provide framework stability to the ring system. The HOMO-2 orbital at -8.1 eV represents localized π bonding on individual C=C bonds, contributing to secondary π interactions in chemical reactions.
Reactivity Predictions
The molecular orbital analysis predicts that 1-ethyl-4-methylcyclohexa-1,4-diene should exhibit typical diene reactivity, including Diels-Alder cycloaddition reactions where it acts as the diene component. The delocalized HOMO facilitates interaction with electron-deficient dienophiles, while the substituents provide steric and electronic directing effects. The LUMO energy suggests moderate electrophilicity, indicating potential for reactions with strong nucleophiles.
The higher energy LUMO+1 and LUMO+2 orbitals at 1.2 eV and 2.5 eV respectively represent σ* antibonding and high-energy π* excitation pathways, relevant for photochemical processes and high-energy fragmentation reactions observed in mass spectrometry.